molecular formula C20H20N2O3S B11660637 2-{[2-(pentylsulfanyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid

2-{[2-(pentylsulfanyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid

Cat. No.: B11660637
M. Wt: 368.5 g/mol
InChI Key: UFRCNEUWFIMYHS-UHFFFAOYSA-N
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Description

2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a pentylsulfanyl group attached to a benzodiazole ring, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzodiazole coreThe final step involves the acylation of the benzodiazole derivative with benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(PENTYLSULFANYL)-1H-1,3-BENZOXAZOLE
  • 2-(PENTYLSULFANYL)-1H-1,3-BENZIMIDAZOLE
  • 2-(PENTYLSULFANYL)-1H-1,3-BENZOTHIAZOLE

Uniqueness

2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID is unique due to the presence of both the benzodiazole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its similar compounds .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-(2-pentylsulfanylbenzimidazole-1-carbonyl)benzoic acid

InChI

InChI=1S/C20H20N2O3S/c1-2-3-8-13-26-20-21-16-11-6-7-12-17(16)22(20)18(23)14-9-4-5-10-15(14)19(24)25/h4-7,9-12H,2-3,8,13H2,1H3,(H,24,25)

InChI Key

UFRCNEUWFIMYHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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